molecular formula C15H11NO4 B3065674 2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]- CAS No. 56374-47-1

2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-

Cat. No.: B3065674
CAS No.: 56374-47-1
M. Wt: 269.25 g/mol
InChI Key: ITIHGMYTWCAPQI-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]- is a chemical compound with the molecular formula C15H11NO4. This compound has garnered significant attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]- typically involves the reaction of 2,5-pyrrolidinedione with 2-naphthalenylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidinedione derivatives.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]-
  • 2,5-Pyrrolidinedione, 1-[(3-naphthalenylcarbonyl)oxy]-
  • 2,5-Pyrrolidinedione, 1-[(4-naphthalenylcarbonyl)oxy]-

Uniqueness

2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its potential biological activity and diverse applications make it a valuable compound in scientific research.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-13-7-8-14(18)16(13)20-15(19)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIHGMYTWCAPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423700
Record name 2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56374-47-1
Record name 2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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